Lercanidipine-D impurity 2

Description

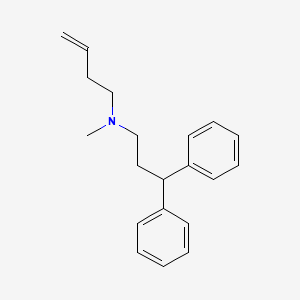

Lercanidipine-D Impurity 2 is a process-related or degradation-derived compound identified during the synthesis or stability testing of Lercanidipine Hydrochloride, a calcium channel blocker used to treat hypertension.

Properties

Molecular Formula |

C20H25N |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-N-methylbut-3-en-1-amine |

InChI |

InChI=1S/C20H25N/c1-3-4-16-21(2)17-15-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h3,5-14,20H,1,4,15-17H2,2H3 |

InChI Key |

GRMABOWYYNPBDE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC=C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lercanidipine-D impurity 2 involves several synthetic steps. One of the methods includes the use of hydrochloric acid lercanidipine impurity midbody to prepare the key impurity 2,6-dimethyl-4-(3-nitrobenzophenone)-1,4-dihydropyridine-3,5 dicarboxylic acid . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pH conditions to ensure the formation of the desired impurity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using optimized processes to ensure high yield and purity. The use of advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is common for the separation and identification of impurities . The industrial production methods are designed to be cost-effective and scalable, allowing for the efficient manufacture of the impurity for further analysis and control.

Chemical Reactions Analysis

Types of Reactions: Lercanidipine-D impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the formation and transformation of the impurity during the synthesis process.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents such as acetonitrile and potassium dihydrogen phosphate buffer . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include various degradation products and other related impurities. These products are identified and quantified using advanced analytical techniques to ensure the purity and safety of the final pharmaceutical product .

Scientific Research Applications

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method employed to analyze lercanidipine and its impurities, including Lercanidipine-D impurity 2. A reversed-phase HPLC method has been developed to determine the levels of lercanidipine hydrochloride and its impurities in tablet formulations. This method is essential for ensuring compliance with pharmacopoeial standards and for stability testing .

Rapid Resolution Liquid Chromatography (RRLC)

A rapid resolution liquid chromatography method has been validated for the simultaneous determination of process impurities and degradation products of lercanidipine hydrochloride. This technique allows for efficient separation and quantification of multiple impurities within a short timeframe, enhancing productivity in quality control labs .

Stability Studies

Stability-indicating methods are crucial for assessing how impurities like this compound influence the stability of lercanidipine formulations under various conditions (e.g., hydrolytic, oxidative). These studies help determine the shelf life and storage conditions necessary to maintain drug efficacy .

Case Studies

Case Study 1: Purity Control in Manufacturing

In a study focusing on the manufacturing process of lercanidipine tablets, a robust HPLC method was utilized to monitor the levels of this compound throughout production. The results indicated that maintaining impurity levels below specified thresholds was critical for ensuring the final product met regulatory standards .

Case Study 2: Stability Testing Under Stress Conditions

Another study investigated the stability of lercanidipine under accelerated stress conditions (e.g., heat, humidity). The presence of this compound was monitored over time using RRLC techniques. The findings demonstrated that higher temperatures significantly increased the degradation rate of lercanidipine, highlighting the need for stringent storage conditions .

Regulatory Implications

The identification and quantification of impurities like this compound are essential for regulatory submissions. The International Conference on Harmonization guidelines emphasize the need for comprehensive impurity profiles in drug applications. Failure to adequately characterize these impurities can lead to delays in approval or product recalls due to safety concerns .

Mechanism of Action

The mechanism of action of lercanidipine-D impurity 2 is related to its chemical structure and interactions with biological molecules. As an impurity, it does not have a direct therapeutic effect but can influence the overall pharmacokinetics and pharmacodynamics of lercanidipine hydrochloride. The impurity may interact with calcium channels and other molecular targets, potentially affecting the drug’s efficacy and safety .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Impurities

Physicochemical Properties

Impurity profiling often focuses on polarity, ionization (pKa), and solubility (log P), which influence separation and detection. For example, in moxonidine impurity analysis, pKa values range from 6.95 to 7.92, and log P values from 1.57 to 2.49, reflecting their cationic behavior under acidic conditions . Similarly, Lercanidipine-D Impurity 2 likely exhibits weak basicity and moderate hydrophobicity, necessitating ion-pairing or pH-adjusted chromatographic methods for resolution.

Table 1: Comparative Physicochemical Properties of Impurities

| Compound | pKa | log P | Retention Mechanism |

|---|---|---|---|

| Moxonidine Impurity A | 7.06 | 2.49 | HILIC/RPLC |

| Moxonidine Impurity B | 7.48 | 1.60 | HILIC/RPLC |

| Folic Acid Impurity K | N/A | N/A | RPLC/SFC |

| This compound* | ~7.5 | ~2.0 | SFC/HPLC |

Analytical Methodologies

HPLC vs. SFC

High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for impurity quantification, offering reproducibility and sensitivity down to 0.1% area for low-level impurities . However, supercritical fluid chromatography (SFC) demonstrates superior selectivity for structurally similar impurities due to orthogonal retention mechanisms. For instance, SFC achieved 12-fold higher sensitivity than HPLC in one study, enabling better resolution of co-eluting impurities . Challenges persist in SFC method development, particularly in gradient-related noise and baseline stability, but additives like 0.1–1% modifiers (e.g., trifluoroacetic acid) enhance selectivity .

Structural Elucidation Techniques

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for impurity identification. For example, folic acid Impurity K was characterized using 1H-NMR and UV-Vis spectroscopy, revealing its structural similarity to Impurity G . Similarly, this compound would require 2D-NMR and high-resolution MS to confirm its structure, especially if it arises from metal chelation (e.g., zinc in radio-pharmaceutical impurities) .

Table 2: Analytical Challenges in Impurity Separation

| Impurity Type | Method | Key Challenge |

|---|---|---|

| Structurally similar | HPLC | Co-elution with API/other impurities |

| Metal-chelated | SFC | Baseline noise in steep gradients |

| Polar degradation | HILIC | Poor retention reproducibility |

Biological Activity

Lercanidipine-D impurity 2 is a byproduct associated with the synthesis of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB) primarily used in the treatment of hypertension. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article explores the biological activity of this compound, drawing from various research findings and case studies.

Overview of Lercanidipine

Lercanidipine is characterized by its high lipophilicity and vascular selectivity, which allow it to effectively penetrate smooth muscle cell membranes and exert its pharmacological effects. Unlike other CCBs, it has a prolonged action due to its slow release from the membrane, leading to sustained vasodilation and reduced blood pressure without significant negative inotropic effects .

This compound, while not extensively studied on its own, is presumed to exhibit similar mechanisms to lercanidipine. It likely inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells, resulting in vasodilation. This mechanism is fundamental for its role in managing hypertension and angina .

Pharmacokinetics

The pharmacokinetic properties of lercanidipine suggest that impurities may influence absorption and metabolism. Lercanidipine has a half-life of approximately 10.5 hours, with peak plasma concentrations reached within 1.5 to 3 hours after oral administration . Impurity 2's impact on these parameters remains to be fully elucidated but could affect the overall pharmacodynamics of the formulation.

Toxicological Studies

Research indicates that impurities like this compound could potentially introduce toxicity or adverse effects, particularly if they alter the pharmacological profile of the primary compound. Toxicological assessments are essential for evaluating any potential risks associated with impurities in pharmaceutical preparations .

Case Studies and Research Findings

-

Stability Studies :

A study focused on the stability-indicating properties of lercanidipine formulations revealed that impurities could significantly affect drug stability under various conditions (e.g., thermal, photolytic). The presence of impurities like this compound was monitored to ensure that they do not compromise the drug's efficacy . -

Bioequivalence Studies :

A bioequivalence study demonstrated that variations in impurities can lead to differences in drug absorption and efficacy among different formulations. This highlights the importance of controlling impurities like this compound during manufacturing processes . -

Analytical Methods :

High-performance liquid chromatography (HPLC) methods have been developed for detecting lercanidipine and its impurities, including this compound. These methods are critical for ensuring quality control and compliance with regulatory standards .

Comparative Analysis

The following table summarizes key characteristics of lercanidipine and its impurity:

| Characteristic | Lercanidipine | This compound |

|---|---|---|

| Mechanism | Calcium channel blocker | Presumed similar |

| Half-life | 10.5 hours | Unknown |

| Peak Plasma Concentration | 1.5-3 hours | Unknown |

| Toxicity Profile | Low | Not extensively studied |

| Regulatory Status | Approved | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.